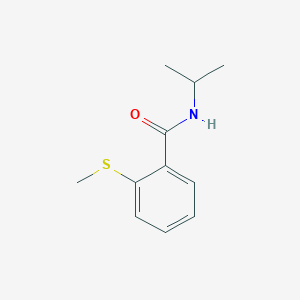
N-isopropyl-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-(methylthio)benzamide, also known as IMPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. IMPB is a member of the benzamide family of compounds and is synthesized through a multi-step process.
Applications De Recherche Scientifique
N-isopropyl-2-(methylthio)benzamide has shown potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that N-isopropyl-2-(methylthio)benzamide exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neurodegenerative diseases, N-isopropyl-2-(methylthio)benzamide has been shown to protect neurons from oxidative stress-induced cell death. Additionally, N-isopropyl-2-(methylthio)benzamide has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-isopropyl-2-(methylthio)benzamide is not fully understood, but studies suggest that it acts through multiple pathways. N-isopropyl-2-(methylthio)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to increased acetylation of histones, which promotes gene expression. N-isopropyl-2-(methylthio)benzamide has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded or damaged proteins. Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-isopropyl-2-(methylthio)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-isopropyl-2-(methylthio)benzamide induces apoptosis by activating the intrinsic apoptotic pathway. N-isopropyl-2-(methylthio)benzamide also inhibits the migration and invasion of cancer cells. In neurodegenerative diseases, N-isopropyl-2-(methylthio)benzamide protects neurons from oxidative stress-induced cell death by reducing the production of reactive oxygen species (ROS). Inflammation is also reduced by N-isopropyl-2-(methylthio)benzamide, as it inhibits the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-2-(methylthio)benzamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, the yield of the synthesis process is relatively low, and the compound is relatively expensive. Additionally, the mechanism of action of N-isopropyl-2-(methylthio)benzamide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for N-isopropyl-2-(methylthio)benzamide research. One direction is to investigate the potential therapeutic applications of N-isopropyl-2-(methylthio)benzamide in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to explore the mechanism of action of N-isopropyl-2-(methylthio)benzamide in more detail, which could lead to the development of more effective therapeutic compounds. Additionally, the synthesis process of N-isopropyl-2-(methylthio)benzamide could be optimized to increase the yield and reduce the cost of the compound.
Méthodes De Synthèse
The synthesis of N-isopropyl-2-(methylthio)benzamide involves a multi-step process that begins with the reaction of 2-chloro-N-isopropylbenzamide with sodium methanethiolate to form N-isopropyl-2-(methylthio)benzamide. The reaction is followed by purification and isolation of the final product through recrystallization. The yield of the synthesis process is around 50%.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8(2)12-11(13)9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFQXELCRJEEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-(methylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

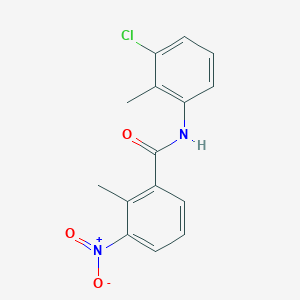
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)
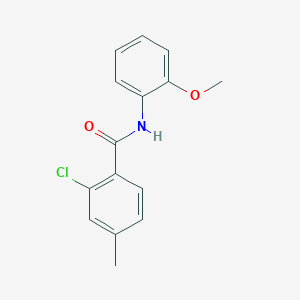
![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)
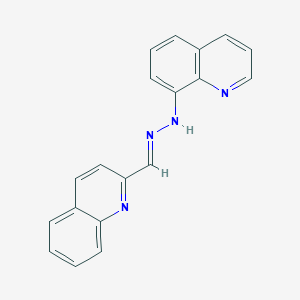
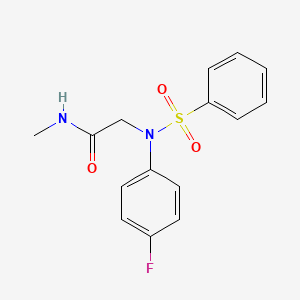

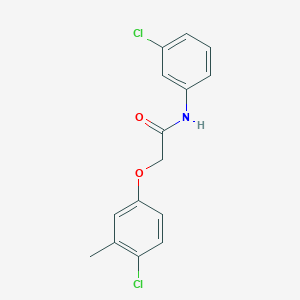
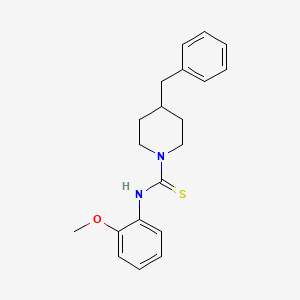
![2,6-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5731383.png)
![2-[(4-fluorophenyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5731385.png)
![3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5731400.png)
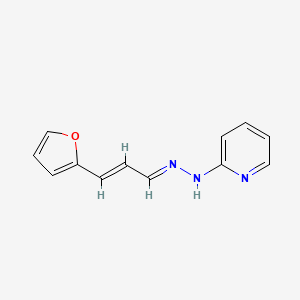
![4-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5731417.png)